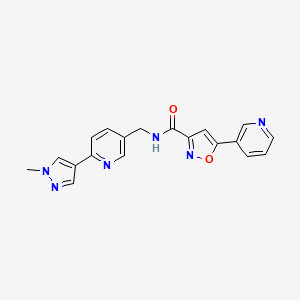

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyridine, and isoxazole rings

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2/c1-25-12-15(11-23-25)16-5-4-13(8-21-16)9-22-19(26)17-7-18(27-24-17)14-3-2-6-20-10-14/h2-8,10-12H,9H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSIVXSNIFJZMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. One common approach is the Buchwald-Hartwig amination . The reaction conditions often require the use of palladium catalysts, amines, and strong bases to facilitate the coupling reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction mechanism.

Major Products Formed: The major products formed from these reactions include various derivatives of pyrazole, pyridine, and isoxazole, which can be further modified for specific applications.

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds similar to N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide exhibit significant antimicrobial activity. For instance, studies on related pyridine derivatives indicate their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. Compounds with similar structural features have been tested for cytotoxicity against different cancer cell lines. For example, isoxazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins .

Structure–Activity Relationship (SAR)

The structure–activity relationship of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide indicates that modifications in the pyridine and isoxazole rings can significantly influence biological activity. Substituents on these rings can enhance potency or selectivity towards specific biological targets. For instance, the introduction of electron-withdrawing groups on the pyridine ring has been associated with increased antimicrobial activity .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyridine-based compounds demonstrated that modifications similar to those found in N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide resulted in enhanced antibacterial properties. The disc diffusion method was employed to assess efficacy against bacterial strains, revealing that certain derivatives exhibited zones of inhibition comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In another investigation focused on anticancer properties, a related compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interacting with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with the target compound but has different substituents on the pyridine ring.

1-(1-Methylpyrazol-4-yl)ethanone: A simpler pyrazole derivative that lacks the pyridine and isoxazole rings.

Uniqueness: The uniqueness of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide lies in its combination of multiple heterocyclic structures, which allows for diverse chemical reactivity and biological activity.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes isoxazole, pyrazole, and pyridine rings, contributing to its unique biological properties. The IUPAC name is N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, and its molecular formula is C_{16}H_{18}N_{4}O_{2}.

The biological activity of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide involves the modulation of various cellular pathways. Specifically, it has been shown to interact with multiple molecular targets, influencing processes such as cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, which is critical in both cancer and chronic diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cell lines. Below is a summary table showcasing its efficacy against different cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 12.50 | Induction of apoptosis |

| A549 (Lung) | 26.00 | Inhibition of proliferation |

| HepG2 (Liver) | 15.00 | Cell cycle arrest |

| NCI-H460 (Lung) | 42.30 | Apoptotic pathway activation |

Case Studies

- Study on MCF7 Cells : A study conducted by Wei et al. evaluated the compound's effect on MCF7 breast cancer cells, demonstrating an IC50 value of 12.50 µM, indicating significant cytotoxicity through apoptosis induction .

- Lung Cancer Models : In another investigation involving A549 lung cancer cells, the compound showed an IC50 value of 26 µM, suggesting it effectively inhibits cell growth by targeting key signaling pathways .

- HepG2 Liver Cancer : Research revealed that at a concentration of 15 µM, the compound could effectively halt the cell cycle in HepG2 liver cancer cells, providing insights into its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be compared with other pyrazole derivatives known for their anticancer properties:

| Compound | IC50 (µM) | Target |

|---|---|---|

| Pyrazole Derivative A | 10.00 | Aurora-A Kinase |

| Pyrazole Derivative B | 20.00 | CDK2 |

| N-(3-Methoxyphenyl)-pyrazole | 31.50 | VEGF-inhibition |

This comparative analysis highlights the competitive efficacy of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide relative to other compounds in its class.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.